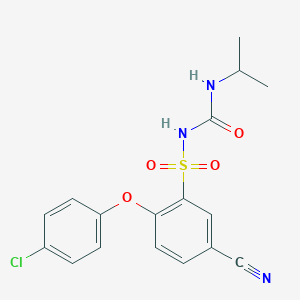
TP receptor antagonist-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
TP receptor antagonist-1 is a compound that serves as an antagonist for the thromboxane A2 receptor. This receptor is involved in various biological processes, including platelet aggregation and vasoconstriction. This compound is primarily used in the research of cardiovascular diseases due to its ability to inhibit the effects of thromboxane A2 on platelets and other cells .
Méthodes De Préparation
The synthesis of TP receptor antagonist-1 involves several steps. One common method includes the preparation of a solution by mixing dimethyl sulfoxide (DMSO), polyethylene glycol 300 (PEG300), and Tween 80, followed by the addition of deionized water . This method ensures the compound is well-dissolved and ready for use in various applications. Industrial production methods may vary, but they generally follow similar principles to ensure the compound’s purity and effectiveness.
Analyse Des Réactions Chimiques
TP receptor antagonist-1 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives of the compound, while substitution reactions can result in the formation of different analogs .
Applications De Recherche Scientifique
TP receptor antagonist-1 has a wide range of scientific research applications. In chemistry, it is used to study the mechanisms of thromboxane A2 receptor inhibition and its effects on various biological processes. In biology, it is utilized to investigate the role of thromboxane A2 in platelet aggregation and vasoconstriction. In medicine, this compound is explored for its potential therapeutic applications in treating cardiovascular diseases, such as atherosclerosis and stroke . Additionally, it has industrial applications in the development of new drugs and therapeutic agents .
Mécanisme D'action
The mechanism of action of TP receptor antagonist-1 involves its binding to the thromboxane A2 receptor, thereby inhibiting the receptor’s activation by thromboxane A2 and other ligands. This inhibition prevents platelet aggregation and vasoconstriction, which are critical processes in the development of cardiovascular diseases . The molecular targets of this compound include the thromboxane A2 receptor and other related receptors involved in platelet activation and vascular function .
Comparaison Avec Des Composés Similaires
TP receptor antagonist-1 is unique compared to other similar compounds due to its specific binding affinity and inhibitory effects on the thromboxane A2 receptor. Similar compounds include ridogrel, picotamide, and terutroban, which also act as thromboxane receptor antagonists but may have different binding affinities and mechanisms of action . This compound stands out for its effectiveness in inhibiting thromboxane A2-induced platelet aggregation and vasoconstriction, making it a valuable tool in cardiovascular research .
Propriétés
Formule moléculaire |
C17H16ClN3O4S |
|---|---|
Poids moléculaire |
393.8 g/mol |
Nom IUPAC |
1-[2-(4-chlorophenoxy)-5-cyanophenyl]sulfonyl-3-propan-2-ylurea |
InChI |
InChI=1S/C17H16ClN3O4S/c1-11(2)20-17(22)21-26(23,24)16-9-12(10-19)3-8-15(16)25-14-6-4-13(18)5-7-14/h3-9,11H,1-2H3,(H2,20,21,22) |
Clé InChI |
ACKOXVMZLWNATE-UHFFFAOYSA-N |
SMILES canonique |
CC(C)NC(=O)NS(=O)(=O)C1=C(C=CC(=C1)C#N)OC2=CC=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


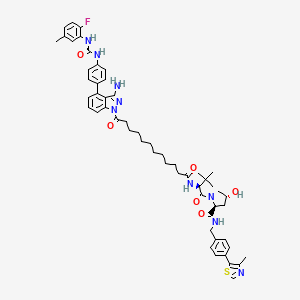

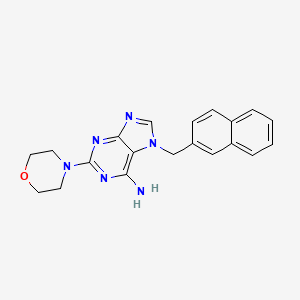
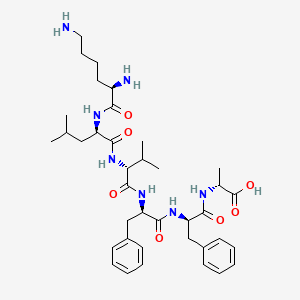
![3-[[di(propan-2-yl)amino]-[3-[2-[(1E,3E,5E)-5-[1-[3-[(4-methoxyphenyl)-diphenylmethoxy]propyl]-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylindol-1-ium-1-yl]propoxy]phosphanyl]oxypropanenitrile;chloride](/img/structure/B12386906.png)
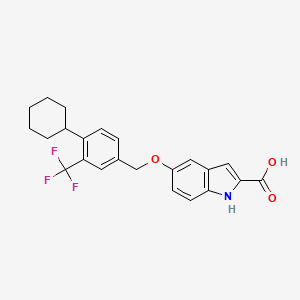
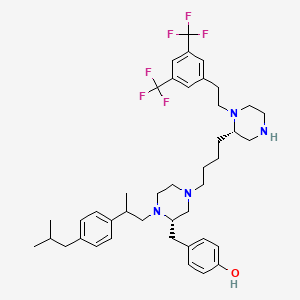
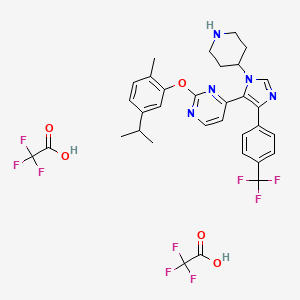
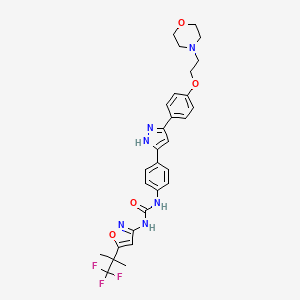
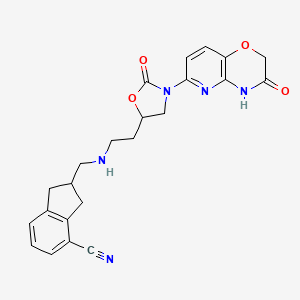
![N3-[(Tetrahydro-2-furanyl)methyl]uridine](/img/structure/B12386950.png)

![3,6-dihydroxy-1-oxo-4,7,8,9-tetrahydro-3H-cyclopenta[h]isochromene-5-carbaldehyde](/img/structure/B12386958.png)
![6-(2-chlorophenyl)-N-(2-pyridin-2-ylethyl)imidazo[1,2-a]pyrazin-8-amine](/img/structure/B12386964.png)
